普乐沙福-d4

描述

Plerixafor-d4 is a deuterated form of plerixafor, a small-molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). It is primarily used in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize hematopoietic stem cells to the peripheral blood for collection and autologous transplantation in patients with non-Hodgkin’s lymphoma and multiple myeloma .

科学研究应用

普乐沙福-d4 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。 它用于动员造血干细胞,用于非霍奇金淋巴瘤和多发性骨髓瘤患者的自体移植 . 此外,它还因其在治疗其他血液系统恶性肿瘤和研究干细胞生物学方面的潜力而被探索 .

作用机制

普乐沙福-d4 通过抑制 CD34+ 细胞上的 C-X-C 趋化因子受体 4 型 (CXCR4) 发挥作用,从而阻断其配体间质细胞来源因子-1α (SDF-1α) 的结合。 这种抑制会破坏造血干细胞到骨髓的运输和归巢,导致它们动员到外周血中 .

生化分析

Biochemical Properties

Plerixafor-d4, like Plerixafor, is a partial antagonist of chemokine receptor 4 (CXCR4) with IC50 values ranging from 0.02 to 0.13 µg/ml for inhibiting calcium flux in peripheral blood mononuclear cells (PBMCs), various types of T cells, and mouse lymphocytic leukemia cells . It selectively blocks CXCR4 over other chemokine receptors .

Cellular Effects

Plerixafor-d4 has been shown to decrease infectious virus content in the supernatant of Jurkat cells chronically infected with HIV-1 (III B) (EC50 = 0.02 µg/ml) . It rapidly mobilizes murine and human hematopoietic stem and murine long-term repopulating cells for transplantation alone and, with a synergistic effect, when used in combination with G-CSF . Plerixafor-d4 also increases T cell trafficking in mouse blood, spleen, and central nervous system .

Molecular Mechanism

As an inhibitor of CXCR4, Plerixafor-d4 blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α) . Since CXCR4 and SDF-1α are involved in the trafficking and homing of CD34+ cells to the marrow compartment, blocking this interaction leads to an increase in CD34+ cell circulating levels .

Temporal Effects in Laboratory Settings

The effects of Plerixafor-d4 over time in laboratory settings have not been extensively studied. Plerixafor, the non-deuterated form, has been shown to be effective in mobilizing hematopoietic stem cells in both poor and good mobilizers, and is superior to granulocyte-colony stimulating factor alone .

Dosage Effects in Animal Models

In animal studies, Plerixafor exposure resulted in increased resorptions, post-implantation loss, and fetal abnormalities, as well as decreased fetal weight, delayed skeletal development, and fetal death at doses ten times the expected human dose .

Metabolic Pathways

Plerixafor-d4 is not metabolized by the liver and is not a metabolism-dependent inhibitor of major cytochrome P450 enzymes, including 1A2, 2C9, 2C19, 2D6, and 3A4 . It is metabolically stable .

Transport and Distribution

The transport and distribution of Plerixafor-d4 within cells and tissues have not been extensively studied. Plerixafor, the non-deuterated form, is known to be widely distributed, with high/sustained levels in the liver, kidney, spleen, injection site, epiphyseal plate, and cartilage .

Subcellular Localization

Given its role as a CXCR4 antagonist, it is likely to be found wherever CXCR4 is expressed, which includes various cell types and tissues throughout the body .

准备方法

合成路线和反应条件: 普乐沙福的合成涉及 1,4,8,11-四氮杂环十四烷与对甲苯磺酰氯反应,然后在酸结合剂的作用下,在无水乙腈中用α,α’-二溴对二甲苯进行桥接反应。 最后一步是在混合酸中进行脱保护,得到粗普乐沙福,然后将其精制以获得高纯度产品 .

工业生产方法: 普乐沙福的工业生产遵循类似的合成路线,但已针对大规模生产进行了优化。 该工艺涉及分段结晶和纯化,以有效去除杂质,从而得到纯度高于 99.5% 且单一杂质含量低于 0.1% 的产品 .

化学反应分析

反应类型: 普乐沙福会经历各种化学反应,包括取代反应。

常见试剂和条件: 普乐沙福合成中常用的试剂包括对甲苯磺酰氯、α,α’-二溴对二甲苯和无水乙腈。 反应通常在无水条件下进行,并使用酸结合剂促进桥接反应 .

相似化合物的比较

类似化合物: 与普乐沙福类似的化合物包括其他 CXCR4 拮抗剂,如 AMD3465 和 AMD11070。 这些化合物也靶向 CXCR4 受体,但它们在化学结构和药代动力学特性方面有所不同 .

独特性: 普乐沙福-d4 的独特性在于它在与 G-CSF 联用时动员造血干细胞的高效性。 与其他 CXCR4 拮抗剂相比,它在较少的采集程序中获得最佳 CD34+ 细胞移植目标的可能性更高 .

生物活性

Plerixafor-d4 is a deuterated derivative of plerixafor, a small molecule that acts as an antagonist to the C-X-C chemokine receptor type 4 (CXCR4). This compound has garnered attention for its role in mobilizing hematopoietic stem cells (HSCs) from the bone marrow into the bloodstream, particularly in patients undergoing treatment for conditions such as non-Hodgkin's lymphoma (NHL) and multiple myeloma (MM). This article explores the biological activity of plerixafor-d4, focusing on its mechanisms, efficacy, safety, and clinical applications.

Plerixafor-d4 functions primarily by inhibiting CXCR4, which plays a crucial role in the trafficking and homing of HSCs to the bone marrow. The interaction between CXCR4 and its ligand, stromal cell-derived factor-1-alpha (SDF-1α), is essential for maintaining HSCs in the marrow niche. By blocking this interaction, plerixafor-d4 facilitates the mobilization of CD34+ cells into circulation:

- Binding Mechanism : Plerixafor-d4 binds to specific residues in the CXCR4 receptor, disrupting its ability to interact with SDF-1α.

- Increased Circulation : This blockade results in elevated levels of circulating CD34+ cells, which are critical for successful stem cell transplantation.

Pharmacokinetics

The pharmacokinetic profile of plerixafor-d4 is similar to that of its parent compound. Studies indicate that it follows a two-compartment model with first-order absorption. Key pharmacokinetic parameters include:

- Absorption : Blood levels peak between 6 to 9 hours post-administration.

- Clearance : The clearance rate is significantly influenced by renal function, particularly creatinine clearance.

Efficacy and Clinical Applications

Plerixafor-d4 has been evaluated in various clinical settings, often in combination with granulocyte-colony stimulating factor (G-CSF). The following table summarizes key findings from recent studies regarding its efficacy:

Safety Profile

The safety of plerixafor-d4 has been well documented in clinical trials. Adverse effects are generally mild and manageable:

- Common Side Effects : Include nausea, diarrhea, and injection site reactions.

- Serious Adverse Events : Rarely reported; significant events include leukocytosis requiring treatment modification.

Case Studies

Several case studies illustrate the practical applications of plerixafor-d4:

- Case Study 1 : A patient with poor mobilization history received plerixafor-d4 in conjunction with G-CSF. The patient achieved a sufficient CD34+ cell count for transplantation after just one dose of plerixafor-d4.

- Case Study 2 : In a cohort study involving patients with NHL, those treated with plerixafor-d4 showed improved outcomes in terms of stem cell yield and faster engraftment times compared to historical controls.

属性

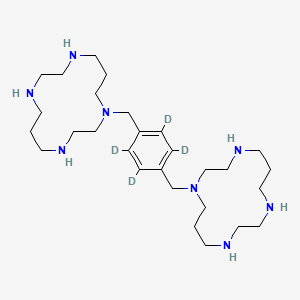

IUPAC Name |

1-[[2,3,5,6-tetradeuterio-4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQPUIGJQJDJOS-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2CCCNCCNCCCNCC2)[2H])[2H])CN3CCCNCCNCCCNCC3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858326 | |

| Record name | 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-87-3 | |

| Record name | 1,1'-[(~2~H_4_)-1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Plerixafor enhance the mobilization of hematopoietic stem cells (HSCs)?

A1: Plerixafor is a bicyclam CXCR4 antagonist that disrupts the interaction between stromal cell-derived factor-1 (SDF-1) and its receptor, CXCR4 [, ]. This interaction plays a crucial role in retaining HSCs within the bone marrow microenvironment. By blocking CXCR4, Plerixafor promotes the release of HSCs into the peripheral blood, facilitating their collection for transplantation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。